molecular formula C56H39AlN8O5 B594628 ALUMINUM 2,9,16,23-TETRAPHENOXY-29 H ,31 H-PHTHALOCYANINE HYDROXIDE CAS No. 128897-67-6

ALUMINUM 2,9,16,23-TETRAPHENOXY-29 H ,31 H-PHTHALOCYANINE HYDROXIDE

Cat. No. B594628
M. Wt: 930.961
InChI Key: CLUBOUSDZFNKCM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine Hydroxide, also known as AlPc(OH), is an organometallic compound . It has a linear formula of C56H33AlN8O5 . This compound is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .


Molecular Structure Analysis

The compound has a molecular weight of 924.9 g/mol . The SMILES string representation of the compound is [O-] [H].O (c1ccccc1)c2ccc3c4nc (nc5n6 [Al+]n7c (nc8nc (nc6c9cc (Oc%10ccccc%10)ccc59)c%11ccc (Oc%12ccccc%12)cc8%11)c%13ccc (Oc%14ccccc%14)cc%13c7n4)c3c2 .


Physical And Chemical Properties Analysis

The compound appears as a solid . Its exact mass and monoisotopic mass are both 924.23893 g/mol . The compound’s absorption λ max is between 681-686 nm . Unfortunately, the melting point, boiling point, density, and solubility in water are not available .

Scientific Research Applications

  • Oxygen Sensing : Amao, Asai, and Okura (2000) developed an optical oxygen sensor using an aluminum phthalocyanine–polystyrene film. This sensor is based on the fluorescence quenching of the film by oxygen, indicating its potential in oxygen detection technologies (Amao et al., 2000).

  • Corrosion Inhibition : Dibetsoe et al. (2015) investigated the use of various phthalocyanines, including aluminum phthalocyanine, as corrosion inhibitors for aluminum in acidic medium. Their research revealed that these compounds showed significant inhibition efficiencies, suggesting their potential in protecting metals from corrosion (Dibetsoe et al., 2015).

  • Photovoltaic Applications : Amao and Komori (2003) developed a dye-sensitized solar cell using a nanocrystalline TiO2 film electrode modified by aluminum phthalocyanine. This cell demonstrated an increased photocurrent and photovoltage, highlighting the use of aluminum phthalocyanine in solar energy conversion (Amao & Komori, 2003).

  • Organic Photovoltaic Cells : Raboui et al. (2015) synthesized novel axially phenoxylated aluminum phthalocyanines and integrated them into organic photovoltaic devices. Their findings suggest that these materials can enhance the open-circuit voltage of the devices, indicating their potential in organic electronics (Raboui et al., 2015).

  • Photodynamic Therapy : Ben-hur and Rosenthal (1986) explored the use of aluminum phthalocyanine tetrasulfonate in photodynamic therapy, demonstrating its efficiency in causing red blood cell lysis upon light exposure. This suggests its potential application in cancer treatment (Ben-hur & Rosenthal, 1986).

  • Hybrid Material Formation : Staniford et al. (2015) reported the formation of novel organic-inorganic hybrid materials combining nanoscaled layered silicates and native aluminum hydroxide phthalocyanine. These hybrids exhibit efficient emission and singlet oxygen generation in aqueous solutions, opening avenues for diverse applications (Staniford et al., 2015).

  • Catalysis : Rajagopal, Kim, and George (2007) found that aluminum phthalocyanine acts as an effective catalyst for the cyanosilylation of various aldehydes. This demonstrates its potential in catalysis and organic synthesis (Rajagopal et al., 2007).

Safety And Hazards

The safety and hazards information for Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine Hydroxide is not specified in the search results .

properties

InChI

InChI=1S/C56H38N8O4.Al.H2O/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;1H2/q-2;+3;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUBOUSDZFNKCM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C7N5[Al+]N8C(=C9C=CC(=CC9=C8NC1=C2C=CC(=CC2=C(N1)N7)OC1=CC=CC=C1)OC1=CC=CC=C1)N4)OC1=CC=CC=C1.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H39AlN8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746090
Record name PUBCHEM_71310166
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

930.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide

CAS RN

128897-67-6
Record name PUBCHEM_71310166
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
Y Amao, T Komori - Langmuir, 2003 - ACS Publications
A dye-sensitized solar cell using a nanocrystalline TiO 2 film electrode modified by aluminum phthalocyanine, aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine hydroxide (…
Number of citations: 72 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.